3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone
Brand Name: Vulcanchem
CAS No.: 898794-84-8
VCID: VC2302389
InChI: InChI=1S/C18H20O2/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3
SMILES: CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone

CAS No.: 898794-84-8

Cat. No.: VC2302389

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone - 898794-84-8

Specification

CAS No. 898794-84-8
Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
IUPAC Name 3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C18H20O2/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3
Standard InChI Key VYYXVOIPLPAGAN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC
Canonical SMILES CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC

Introduction

Synthesis

The synthesis of 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone typically involves Friedel-Crafts acylation or related organic reactions. A general route is as follows:

  • Starting Materials:

    • 2,5-Dimethylbenzene (xylene derivative).

    • 4-Methoxybenzoyl chloride.

    • Anhydrous aluminum chloride (AlCl₃) as a catalyst.

  • Reaction Mechanism:

    • The reaction proceeds via electrophilic aromatic substitution where the acyl group from 4-methoxybenzoyl chloride attaches to the aromatic ring of 2,5-dimethylbenzene.

  • Purification:

    • The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Applications

This compound has a variety of applications in research and industry:

  • Pharmaceutical Intermediates:

    • It serves as a precursor for synthesizing bioactive molecules, including analgesics and anti-inflammatory agents.

    • Its structural motifs are often found in compounds with anticancer or antimicrobial properties.

  • Material Science:

    • Used in the development of advanced polymers and materials due to its aromatic stability.

  • Research Applications:

    • Employed in studies involving structure-activity relationships (SAR) to optimize drug efficacy and selectivity.

Biological Activity

While specific biological activity data for this compound is limited, derivatives of propiophenones often exhibit notable pharmacological effects:

  • Antioxidant Activity:

    • Compounds with methoxy groups on aromatic rings are known to scavenge free radicals effectively.

  • Potential Anticancer Properties:

    • Structural analogs have shown cytotoxic effects against various cancer cell lines.

Further experimental studies would be required to establish its exact pharmacological profile.

Analytical Data

Characterization of this compound can be performed using standard analytical techniques:

TechniqueKey Features Observed
NMR SpectroscopyProton (1^1H) and carbon (13^13C) signals corresponding to aromatic protons, methoxy group, and aliphatic chain
Mass Spectrometry (MS)Molecular ion peak at m/z = 254 (M⁺) confirming molecular weight
Infrared (IR) SpectroscopyCharacteristic C=O stretch (~1700 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹), and methoxy C-O stretches (~1250 cm⁻¹)

Toxicity and Safety

  • Limited toxicity data is available for this specific compound.

  • General safety measures for handling organic ketones should be followed:

    • Use gloves, goggles, and lab coats.

    • Work in a well-ventilated area or fume hood.

  • Potential risks include skin/eye irritation and inhalation hazards due to solvent vapors during synthesis.

Future Research Directions

Potential areas for further exploration include:

  • Pharmacological Profiling:

    • Testing for antimicrobial, anticancer, or anti-inflammatory activities.

  • Synthetic Modifications:

    • Introducing functional groups to enhance biological activity or solubility.

  • Material Applications:

    • Investigating its use as a monomer or additive in polymer science.

This comprehensive overview provides insights into the chemical nature, synthesis, properties, and potential applications of 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone. Further experimental studies are encouraged to unlock its full potential in various domains.

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